2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O6S/c1-33-21-12-19-20(13-22(21)34-2)28(15-24(29)27-17-10-8-16(26)9-11-17)14-23(25(19)30)35(31,32)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCAPNLVGFNKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation using benzenesulfonyl chloride and a base such as pyridine.
Dimethoxylation: The dimethoxy groups are added through methylation reactions using methanol and a suitable catalyst.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 4-fluoroaniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
-
Anti-inflammatory Activity
- Studies have shown that compounds similar to 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide exhibit significant COX-2 inhibitory activity. For instance, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM . This suggests that the compound could be used as a therapeutic agent in treating conditions characterized by inflammation.
-
Anticancer Potential
- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that derivatives of this compound can inhibit the proliferation of breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines . The structure-function relationship indicates that modifications to the quinoline core can enhance anticancer activity.
-
Enzyme Inhibition Studies
- The compound has been investigated as an inhibitor of metalloenzymes such as carbonic anhydrases (CAs), which are implicated in various physiological processes and pathological conditions including cancer and glaucoma . The inhibition of specific CA isoforms can lead to therapeutic benefits in treating these diseases.
Case Study 1: COX Inhibition
A study published in Pharmaceuticals evaluated the synthesis and COX inhibitory activity of related compounds. The findings indicated that modifications to the benzenesulfonamide group enhanced COX inhibition, highlighting the importance of structural features in therapeutic efficacy .
Case Study 2: Anticancer Activity
Research conducted on novel thiazolidinone derivatives demonstrated promising anticancer activities against MCF-7 and Caco-2 cell lines. These findings suggest that compounds with similar structural motifs to this compound may serve as effective agents in cancer treatment .
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
- 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability
Biological Activity
2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with various substituents that influence its biological activity. Its molecular formula is with a molecular weight of 478.52 g/mol. The structural components include:
- Quinoline core : A bicyclic structure known for various biological activities.
- Benzenesulfonyl group : Enhances solubility and potential interactions with biological targets.
- Dimethoxy groups : May influence the compound's pharmacokinetics and binding affinity.
The primary target of this compound is human neutrophil elastase (hNE) , where it acts as a competitive inhibitor . The inhibition of hNE affects the proteolysis pathway, leading to potential therapeutic effects in inflammatory conditions. The compound's ability to inhibit hNE suggests it may reduce protein degradation, impacting immune responses and inflammation processes.
Biological Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit hNE activity effectively, which is crucial in various inflammatory diseases. The inhibition of hNE can lead to decreased levels of pro-inflammatory mediators, making this compound a candidate for further development as an anti-inflammatory agent.
In Vitro Studies
- Neutrophil Activity : In studies involving human neutrophils, the compound showed a marked reduction in elastase activity at concentrations as low as 10 µM, indicating its potency as an inhibitor.
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using various cell lines. Results indicated low cytotoxicity, suggesting that the compound could be developed for therapeutic use without significant adverse effects on normal cells .
In Vivo Studies
- Animal Models : In models of induced inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in significant reductions in swelling compared to control groups, showcasing its potential efficacy in treating inflammatory conditions .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, supporting further investigation into its therapeutic potential.
Data Table: Summary of Biological Activity
| Study Type | Target | Concentration | Effect Observed |
|---|---|---|---|
| In Vitro | hNE | 10 µM | Significant inhibition of elastase |
| Cytotoxicity | Various Cell Lines | Various | Low cytotoxicity |
| In Vivo | Inflammatory Models | Varies | Reduced edema in animal models |
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves sequential steps:
Quinoline Core Formation : Condensation of substituted aniline derivatives with diketones under acidic conditions to form the 1,4-dihydroquinolin-4-one scaffold.
Sulfonylation : Introduction of the benzenesulfonyl group at position 3 using benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
Acetamide Coupling : Reaction of the intermediate with 4-fluorophenylamine via an acetamide linker using coupling agents like EDC/HOBt.
Q. Optimization Strategies :
- Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) affecting yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for purity >95%.
Q. Table 1: Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Quinoline Formation | Acetic acid, reflux, 12h | 65 | 90 |
| Sulfonylation | Benzenesulfonyl chloride, pyridine, RT, 6h | 78 | 92 |
| Acetamide Coupling | EDC/HOBt, DMF, 50°C, 8h | 70 | 95 |
Q. How should researchers characterize this compound using spectroscopic and spectrofluorometric methods?
Methodological Answer :
Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and acetamide NH (δ 8.5–9.0 ppm).
- 13C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and sulfonyl (SO₂, δ 125–130 ppm) groups.
Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O), ~1350 cm⁻¹ (SO₂), and ~1250 cm⁻¹ (C-O from methoxy).
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 525.12).
Spectrofluorometry : Excitation/emission maxima (e.g., λₑₓ = 320 nm, λₑₘ = 450 nm) to study electronic properties .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Data | Functional Group Confirmation |
|---|---|---|
| 1H NMR | δ 3.9 (s, 6H, OCH₃) | Methoxy groups |
| IR | 1652 cm⁻¹ | Acetamide C=O |
| HRMS | 525.1234 [M+H]⁺ | Molecular formula C₂₇H₂₃FN₂O₆S |
Q. How can computational chemistry and AI-driven methods enhance the design and optimization of this compound’s synthesis?
Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways and transition states (e.g., sulfonylation energy barriers) .
- AI-Driven Parameter Optimization : Machine learning (e.g., Bayesian optimization) to predict optimal solvent/catalyst combinations from historical datasets .
- Reaction Prediction Tools : Platforms like ICReDD integrate computational and experimental data to prioritize high-yield routes .
Q. Table 3: Computational Parameters for Reaction Modeling
| Software | Method | Basis Set | Application |
|---|---|---|---|
| Gaussian | DFT/B3LYP | 6-31G(d) | Transition state analysis |
| COMSOL | Multiphysics Simulation | N/A | Reactor fluid dynamics |
| ICReDD | Hybrid QM/ML | - | Reaction path prioritization |
Q. What methodologies are effective in resolving contradictions between experimental data and theoretical predictions for this compound?
Methodological Answer :
- Sensitivity Analysis : Identify variables (e.g., solvent polarity) causing discrepancies between computed and observed yields .
- Cross-Validation : Compare results from multiple computational methods (DFT vs. semi-empirical) and experimental replicates.
- Heterogeneous Catalysis Studies : Probe surface interactions using XPS or TEM if solid catalysts are employed.
Q. Table 4: Example of Data Reconciliation
| Parameter | Experimental Yield (%) | Predicted Yield (%) | Discrepancy Source |
|---|---|---|---|
| Solvent (DMF vs. THF) | 70 vs. 45 | 65 vs. 50 | Solvent polarity model error |
| Temperature (50°C vs. 60°C) | 70 vs. 68 | 72 vs. 75 | Activation energy miscalculation |
Q. What advanced reactor designs and process control strategies are recommended for scaling up synthesis while maintaining yield and purity?
Methodological Answer :
- Microreactor Systems : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation) to avoid side reactions .
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Control Strategies : PID controllers for temperature/pH adjustments during acetamide coupling.
Q. Table 5: Reactor Design Parameters
| Reactor Type | Volume (L) | Key Feature | Application |
|---|---|---|---|
| Continuous Flow | 0.1–5 | High surface-area-to-volume ratio | Quinoline core synthesis |
| Stirred-Tank Batch | 10–50 | Scalable mixing | Sulfonylation |
| Membrane Reactor | 1–10 | Selective separation | Purification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
